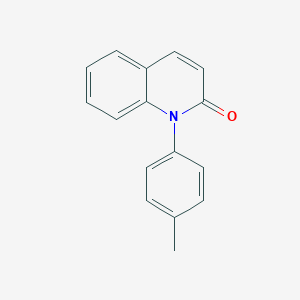

1-(p-tolyl)-1H-quinolin-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

117727-00-1 |

|---|---|

Molecular Formula |

C16H13NO |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

1-(4-methylphenyl)quinolin-2-one |

InChI |

InChI=1S/C16H13NO/c1-12-6-9-14(10-7-12)17-15-5-3-2-4-13(15)8-11-16(17)18/h2-11H,1H3 |

InChI Key |

BWLDXWQJXXYBQV-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N2C(=O)C=CC3=CC=CC=C32 |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C=CC3=CC=CC=C32 |

Synonyms |

2(1H)-Quinolinone,1-(4-methylphenyl)-(9CI) |

Origin of Product |

United States |

Substitution on the Quinoline Core:modifying the Quinoline Ring Itself is a Primary Strategy for Modulating Activity. As Demonstrated in the Sigma Receptor Binding Studies, Placing Substituents at Different Positions Can Fine Tune Affinity and Selectivity.nih.govkey Design Principles Include:

C6-Position: A fluorine atom at this position is often considered optimal for enhancing anticancer activity in related quinolin-4-ones. mdpi.com

C7-Position: This position appears to be sensitive to substitution. For sigma receptor binding, it is a negative design element, as substitution leads to a drastic loss of affinity. nih.gov In other contexts, it can be crucial for interacting with enzymes like topoisomerase II. mdpi.com

C2, C4, C5, C8-Positions: These positions are generally amenable to substitution with groups like methyl or methoxy (B1213986) without significant loss of activity at sigma receptors, allowing for the optimization of other properties like solubility or metabolic stability. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of N Aryl Quinolin 2 Ones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Delineation

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework and the local electronic environment of each nucleus.

The ¹H and ¹³C NMR spectra provide fundamental proof of the core structure of 1-(p-tolyl)-1H-quinolin-2-one. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the nuclei, while spin-spin coupling patterns in the ¹H NMR spectrum reveal the connectivity of neighboring protons.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the quinolin-2-one core and the p-tolyl substituent. The protons on the fused benzene ring (C5-C8) typically appear in the aromatic region (δ 7.0-8.5 ppm), with their exact shifts and multiplicities determined by their position relative to the carbonyl group and the fused pyridine ring. The vinyl protons at the C3 and C4 positions of the pyridinone ring are expected to appear as doublets, with a characteristic coupling constant. The p-tolyl group will exhibit a singlet for the methyl (CH₃) protons around δ 2.4 ppm and two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

The ¹³C NMR spectrum complements the proton data by identifying all unique carbon environments. The carbonyl carbon (C2) of the lactam is a key diagnostic signal, expected to appear significantly downfield (δ ~160-165 ppm). The spectrum will also show signals for the vinyl carbons (C3 and C4), the carbons of the fused benzene ring, and the carbons of the p-tolyl group, including the methyl carbon at approximately δ 21 ppm.

Expected ¹H NMR Chemical Shifts for this compound Data based on analysis of related quinolin-2-one structures.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Quinolinone H-3 | 6.7 - 6.9 | Doublet (d) |

| Quinolinone H-4 | 7.6 - 7.8 | Doublet (d) |

| Quinolinone H-5 | 7.5 - 7.7 | Doublet (d) or Triplet (t) |

| Quinolinone H-6 | 7.2 - 7.4 | Triplet (t) |

| Quinolinone H-7 | 7.5 - 7.7 | Triplet (t) or Doublet (d) |

| Quinolinone H-8 | 7.3 - 7.5 | Doublet (d) |

| p-Tolyl H-2', H-6' | 7.2 - 7.4 | Doublet (d) |

| p-Tolyl H-3', H-5' | 7.3 - 7.5 | Doublet (d) |

| p-Tolyl -CH₃ | ~2.4 | Singlet (s) |

Expected ¹³C NMR Chemical Shifts for this compound Data based on analysis of related quinolin-2-one structures.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C2 (C=O) | 160 - 165 |

| C3 | 120 - 125 |

| C4 | 138 - 142 |

| C4a | 118 - 122 |

| C5 | 128 - 132 |

| C6 | 122 - 126 |

| C7 | 129 - 133 |

| C8 | 115 - 119 |

| C8a | 139 - 143 |

| C1' (Tolyl) | 135 - 139 |

| C2', C6' (Tolyl) | 129 - 133 |

| C3', C5' (Tolyl) | 126 - 130 |

| C4' (Tolyl) | 137 - 141 |

| -CH₃ (Tolyl) | ~21 |

For complex molecules or when 1D spectra exhibit overlapping signals, 2D NMR techniques are indispensable. For N-aryl quinolin-2-ones, experiments such as COSY, HSQC, and HMBC provide definitive structural confirmation.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. For this compound, it would clearly show the correlation between the H3 and H4 vinyl protons, as well as the connectivity between the adjacent protons on the fused benzene ring (H5-H6-H7-H8). researchgate.netacs.org

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations from the tolyl methyl protons to the C3', C4', and C5' carbons would confirm the substitution pattern on the aryl ring.

¹⁵N NMR: While less common, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atom. In this compound, the nitrogen is part of a lactam system, and its chemical shift would be characteristic of this functional group, helping to distinguish it from other nitrogen-containing heterocycles.

Tautomerism is a key consideration for many heterocyclic systems, including the potential for keto-enol tautomerism in the parent quinolin-2(1H)-one scaffold. mdpi.com However, in this compound, the substitution of the hydrogen atom on the nitrogen with a p-tolyl group "locks" the molecule in the keto (lactam) form, preventing this specific tautomeric equilibrium.

Despite the absence of tautomerism, the choice of NMR solvent can still significantly influence the resulting spectra. mdpi.com Solvent effects arise from differential solvation of the molecule, which can alter the electron density distribution and, consequently, the chemical shifts of the nuclei. nih.gov For example, polar aprotic solvents like DMSO-d₆ can engage in hydrogen bonding with solute molecules, while aromatic solvents like benzene-d₆ can induce shifts due to anisotropic effects. Comparing spectra recorded in different solvents (e.g., CDCl₃ vs. DMSO-d₆) can help to resolve overlapping signals and confirm assignments.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information.

For this compound (C₁₆H₁₃NO), the molecular ion peak (M⁺·) would be observed at an m/z corresponding to its molecular weight (~235.29). The fragmentation of quinolone derivatives under electron impact often involves characteristic losses. nih.gov Plausible fragmentation pathways for this compound could include:

Cleavage of the N-Caryl bond: Loss of the p-tolyl radical to give a fragment corresponding to the quinolin-2-one cation.

Loss of Carbon Monoxide: A common fragmentation for cyclic ketones and lactams is the expulsion of a neutral CO molecule (28 Da).

Loss of HCN: The quinoline (B57606) ring itself can fragment by losing hydrogen cyanide (27 Da). rsc.org

High-Resolution Mass Spectrometry (HRMS) measures the m/z value with very high precision (typically to four or more decimal places). This accuracy allows for the determination of the exact elemental composition of the molecular ion and its fragments, distinguishing between ions with the same nominal mass but different chemical formulas. For this compound, HRMS would confirm the molecular formula C₁₆H₁₃NO.

HRMS Data for this compound

| Formula | Ion | Calculated Exact Mass |

| C₁₆H₁₃NO | [M+H]⁺ | 236.1070 |

| C₁₆H₁₃NO | [M+Na]⁺ | 258.0889 |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectrum serves as a unique "molecular fingerprint" and provides confirmation of the functional groups present. nih.gov

For this compound, the IR spectrum is expected to show several characteristic absorption bands. The most prominent of these is the strong carbonyl (C=O) stretching vibration of the lactam ring, typically observed in the range of 1650-1690 cm⁻¹. mdpi.com Other key vibrations include:

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while the methyl C-H stretches are found just below 3000 cm⁻¹. ankara.edu.tr

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N bond of the lactam will have a characteristic stretching vibration, often found in the 1200-1350 cm⁻¹ region. researchgate.net

Out-of-Plane Bending: C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution patterns on the aromatic rings.

Raman spectroscopy provides complementary information. While strong IR bands are associated with large changes in dipole moment (like C=O), strong Raman bands are associated with large changes in polarizability, making it particularly useful for identifying symmetric vibrations and C=C bonds in aromatic systems.

Expected Characteristic Vibrational Frequencies for this compound Data based on analysis of related quinoline and quinolin-2-one structures.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (-CH₃) | 2850 - 2980 | Medium-Weak |

| C=O Stretch (Lactam) | 1650 - 1690 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| C-H Out-of-Plane Bend | 700 - 900 | Strong |

X-ray Crystallography for Definitive Solid-State Structural Assignment

Following a comprehensive search of publicly available scientific databases and literature, the specific crystallographic data for the compound This compound could not be located. While numerous studies have been conducted on the synthesis and biological activities of quinolin-2-one derivatives, a definitive solid-state structural assignment through single-crystal X-ray diffraction for this particular molecule does not appear to be published in the accessible domain.

The elucidation of a crystal structure is a fundamental step in the characterization of a chemical compound, providing unequivocal proof of its three-dimensional arrangement in the solid state. This technique yields precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's physical and chemical properties.

For context, X-ray crystallographic studies on structurally related N-aryl quinolinone derivatives have revealed key structural features that would be anticipated in this compound. These studies often detail the planarity of the quinolinone ring system and the dihedral angle formed with the N-aryl substituent. Intermolecular forces, such as π-π stacking and C-H···O hydrogen bonds, are commonly observed and play a significant role in the crystal packing.

Although a detailed analysis for this compound cannot be provided, the following tables represent the type of data that would be generated from a successful X-ray crystallographic study. The values presented are hypothetical and for illustrative purposes only.

Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C16H13NO |

| Formula weight | 235.28 |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | 90 |

| β (°) | - |

| γ (°) | 90 |

| Volume (ų) | - |

| Z | 4 |

Hypothetical Selected Bond Lengths (Å) and Angles (°) for this compound

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| C2=O1 | - |

| N1-C2 | - |

| N1-C9 | - |

| N1-C10 (p-tolyl) | - |

| C2-N1-C9 | - |

| C2-N1-C10 | - |

| Dihedral Angle (Quinolinone - p-tolyl) | - |

The absence of a published crystal structure for this compound highlights an opportunity for further research in the field of medicinal and materials chemistry. A definitive structural analysis would provide valuable data for computational modeling, structure-activity relationship studies, and a deeper understanding of the solid-state properties of this class of compounds.

Structure Activity Relationship Sar and Mechanistic Studies of N Aryl Quinolin 2 Ones

Influence of Substituents on Molecular Recognition and Biological Proxies

The biological activity of N-aryl quinolin-2-ones is profoundly influenced by the nature and position of substituents on both the N-1 aryl group and the quinolinone core. These modifications dictate the molecule's ability to interact with biological targets, thereby modulating its efficacy.

Role of the N-1 p-tolyl Group and Other N-Substitutions in Modulating Activity

In the realm of HIV-1 non-nucleoside reverse transcriptase (NNRTI) inhibition, the nature of the N-aryl group is a key determinant of potency. While specific data on the p-tolyl group in this context is part of a broader SAR understanding, the general principle holds that the N-aryl moiety contributes to hydrophobic interactions within the allosteric pocket of the enzyme. nih.govmdpi.com

Contribution of Substituents at Key Quinolinone Ring Positions (e.g., C-3, C-5, C-6, C-7, C-8)

Substituents at various positions on the quinolinone ring play a pivotal role in fine-tuning the biological activity of these compounds.

C-3 Position: The substituent at the C-3 position is believed to be important for activity, and it is often suggested that it should be coplanar with the quinoline (B57606) ring. mdpi.com In some series of quinolin-4-ones, an amide side chain at this position has been shown to enhance antiproliferative effects. mdpi.com For certain quinoline-3-carboxamide (B1254982) derivatives, substitutions at the C-6 position were found to influence the chemical shifts of C-5, C-7, and C-8, indicating an electronic interplay across the ring system that can affect bioactivity. researchgate.net

C-5 Position: The nature of substituents at the C-5 position can influence the molecule's ability to penetrate cells and bind to its target. mdpi.com In studies of highly brominated quinolines, the presence of bromine atoms at the C-5 and C-7 positions resulted in significant inhibitory activity against various cancer cell lines. nih.gov

C-6 Position: The C-6 position is a critical site for modification. The introduction of a fluorine atom at this position has been a breakthrough in the development of quinolone-based drugs, significantly improving their spectrum of activity. mdpi.com For allosteric HIV-1 integrase inhibitors (ALLINIs), the addition of a bromine atom at the C-6 position conferred better antiviral properties, although it led to a significant loss of potency against resistant mutant viruses. nih.gov Conversely, bulky substituents at this position negatively impact binding properties. nih.gov

C-7 Position: The substituent at the C-7 position is often responsible for direct interaction with target enzymes like topoisomerase II in a complex with DNA. mdpi.com The introduction of aromatic rings at this position can improve antitumor properties. mdpi.com In the context of HIV-1 integrase inhibition, introducing a base-like functional group at the C-7 position of the quinolinone ring has led to compounds active in the high nanomolar range. acs.org

C-8 Position: A methoxy (B1213986) group at the C-8 position has been shown to improve the antitumor properties of certain quinolin-4-ones. mdpi.com For ALLINIs, an 8-bromo analog retained full effectiveness against a resistant integrase mutant, highlighting the importance of this position in overcoming resistance. nih.gov However, similar to the C-6 position, bulky substitutions at the C-8 position are detrimental to the binding properties of these inhibitors. nih.gov

Table 1: Impact of Substituents on Quinolinone Activity

| Position | Substituent Effect | Example of Improved Activity |

|---|---|---|

| N-1 | Essential for overall potency; influences hydrophobic interactions. | Cyclopropyl, substituted phenyl/thiazole rings. mdpi.com |

| C-3 | Should ideally be coplanar with the quinoline ring. | Amide side chain enhances antiproliferative effects. mdpi.com |

| C-5 | Affects cell penetration and target binding. | Bromine at C-5 and C-7 enhances anticancer activity. nih.gov |

| C-6 | Critical for spectrum of activity. | Fluorine improves antibacterial spectrum; Bromine enhances antiviral properties. mdpi.comnih.gov |

| C-7 | Responsible for direct interaction with target enzymes. | Aromatic rings improve antitumor properties. mdpi.com |

| C-8 | Can enhance biological properties and overcome resistance. | Methoxy group improves antitumor properties; Bromine retains activity against resistant mutants. mdpi.comnih.gov |

Analysis of Steric and Electronic Effects on Bioactivity Potential

The bioactivity of N-aryl quinolin-2-ones is a delicate balance of steric and electronic effects. Electron-donating and electron-withdrawing groups can significantly alter the electronic distribution within the molecule, thereby affecting its binding affinity to target proteins. For instance, in the development of allosteric HIV-1 integrase inhibitors, it was found that the binding properties are negatively impacted by the presence of bulky substitutions at the 6 or 8 positions of the quinoline ring, indicating a significant steric hindrance effect. nih.gov In contrast, the introduction of a bromine atom at these positions, which has both electronic and moderate steric properties, conferred better antiviral properties. nih.gov

Studies on other quinoline-based systems have also highlighted the importance of these effects. For example, the enantioselective synthesis of N-aryl mandelamides, a related class of compounds, is influenced by both electronic and steric effects at the ortho position of the N-aryl group. researchgate.net Similarly, the rearrangement of N-alkyl arylsulphonamides is strongly influenced by the size of the N-alkyl group, with larger, more sterically hindering groups favoring rearrangement over cyclization. nih.gov

Conformational Requirements and Planarity for Optimal Target Binding

The three-dimensional conformation of N-aryl quinolin-2-ones is a crucial factor for their interaction with biological targets. The planarity or near-planarity of the quinolinone ring system is often considered a prerequisite for effective binding. It is believed that the substituent at the C-3 position should be coplanar with the quinoline ring for optimal activity. mdpi.com

Mechanistic Investigations of Molecular Interactions (Non-Clinical Focus)

The therapeutic potential of N-aryl quinolin-2-ones stems from their ability to inhibit the function of key enzymes involved in disease processes. Mechanistic studies have provided insights into how these compounds interact with their molecular targets at a sub-cellular level.

Mechanisms of Enzyme Inhibition

HIV Reverse Transcriptase: A series of quinolin-2-one derivatives have been identified as inhibitors of HIV-1 reverse transcriptase (RT). nih.govnih.gov These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) by binding to an allosteric site on the enzyme, which is a hydrophobic pocket distinct from the active site. nih.govnih.gov This binding induces a conformational change in the enzyme that inhibits its DNA polymerase activity, thereby preventing the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle. nih.gov Docking studies have shown that compounds like 1-(p-tolyl)-1H-quinolin-2-one analogues can fit into this allosteric pocket, with the N-aryl group making important hydrophobic contacts. nih.govmdpi.com

DNA Gyrase and Topoisomerase IV: Quinolone derivatives are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV, two essential type II topoisomerases that manage DNA topology during replication, transcription, and repair. nih.govsgul.ac.ukacs.org The mechanism of inhibition involves the formation of a cooperative drug-DNA binding complex. nih.gov The quinolone molecule intercalates into the DNA and stabilizes the enzyme-DNA cleavage complex, where the DNA is cut but not resealed. mdpi.comnih.gov This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately causing cell death. mdpi.com Newer 4-(aminomethyl)quinolin-2(1H)-ones have been shown to occupy the classical quinolone binding site in the topoisomerase IV-DNA cleavage complex. sgul.ac.ukacs.org

HIV Integrase: Quinoline-based compounds have emerged as potent allosteric inhibitors of HIV-1 integrase (IN). nih.govnih.gov Unlike active site inhibitors, these allosteric IN inhibitors (ALLINIs) bind to the dimer interface of the IN catalytic core domain. nih.govnih.gov This binding event triggers an aberrant multimerization of the integrase enzyme, which not only blocks the catalytic activity of integration but also impairs the late stages of viral replication, leading to the formation of non-infectious virions. nih.govnih.gov Furthermore, some quinolinonyl derivatives have been shown to act as dual inhibitors, targeting both the catalytic functions of integrase and the interaction between integrase and viral RNA, which is crucial for proper virion maturation. acs.orguniroma1.it

Interactions with Specific Molecular Targets (e.g., Sigma Receptors, Nucleic Acids)

The biological activity of N-aryl quinolin-2-ones, including this compound, is often dictated by their precise interactions with specific macromolecular targets within the cell. Key targets that have been identified for quinoline-based scaffolds include sigma receptors and nucleic acids.

Sigma Receptors

Sigma receptors, classified into σ-1 and σ-2 subtypes, are recognized as important targets for drug design, particularly in the fields of oncology and neurology. sigmaaldrich.com The σ-2 receptor, in particular, is overexpressed in various tumor cell lines, making it a promising biomarker for cancer proliferation and a target for novel anticancer agents. sigmaaldrich.comnih.gov

While direct studies on this compound are limited, extensive structure-activity relationship (SAR) studies on analogous N-aryl pyrazinamide (B1679903) derivatives with a quinoline tail provide a strong model for understanding how this scaffold interacts with sigma receptors. Research into these quinolyl pyrazinamides as selective σ-2 receptor ligands has demonstrated that the quinoline moiety plays a crucial role in binding affinity. nih.gov A systematic SAR study revealed that substitutions on the quinoline ring are generally well-tolerated, with the notable exception of the C-7 position, where substitution has a detrimental effect on binding affinity. nih.gov

Analogs bearing methyl or methoxy substitutions at various positions (C-2, C-4, C-5, C-6, C-8) on the quinoline ring retained significant σ-2 receptor binding affinity. nih.gov This suggests that the p-tolyl group of this compound, which is electronically similar to a methyl group, is compatible with high-affinity binding. The data from these related compounds indicate that the N-aryl quinolin-2-one scaffold is a viable pharmacophore for targeting sigma receptors.

| Compound | Substitution on Quinoline Ring | Ki (nM) for σ2R | Selectivity (σ1/σ2) |

|---|---|---|---|

| 2 | 2-Methyl | 16 | 15.8 |

| 3 | 4-Methyl | 36 | 3.8 |

| 4 | 5-Methyl | 85 | 11.2 |

| 5 | 6-Methyl | 30 | 20.9 |

| 6 | 7-Methyl | 2664 | 0.4 |

| 7 | 4-Methoxy | 13 | 11.8 |

| 8 | 5-Methoxy | 40 | 11.4 |

| 9 | 6-Methoxy | 16 | 32.8 |

| 11 | 4-Chloro | 12 | 2.9 |

| 12 | 5-Chloro | 27 | 1.5 |

| 13 | 6-Chloro | 51 | 2.9 |

Nucleic Acids

Nucleic acids represent another major class of molecular targets for quinoline-based compounds. The planar structure of the quinoline ring system is well-suited for intercalation between the base pairs of DNA, leading to disruption of DNA replication and transcription and ultimately inducing cell death. This mechanism is a hallmark of many established anticancer drugs.

Studies on structurally related indeno[2,1-c]quinolin-7-ones and indeno[1,2-c]isoquinolin-5,11-diones have confirmed their ability to act as potent DNA-intercalating agents and inhibitors of human topoisomerase II, an enzyme critical for managing DNA topology during replication. acs.org The efficiency of this interaction is highly dependent on the substitution pattern. For instance, the presence and position of cationic aminoalkyl side chains on the fused ring system were found to be critical for both DNA binding and topoisomerase II inhibition. acs.org Specifically, a dimethylaminoethyl side chain was more effective than a dimethylaminopropyl side chain, and its placement at certain positions could suppress the inhibition of topoisomerase I, leading to more selective topoisomerase II poisoning. acs.org

Furthermore, the broader class of quinolin-4-ones is known to interfere with nucleic acid synthesis by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV, resulting in rapid cell death. mdpi.com This established mechanism for a closely related scaffold reinforces the principle that the quinoline core is a key pharmacophore for targeting nucleic acid-related processes.

Rational Design Principles for Activity Modulation in Quinolin-2-one Scaffolds

The development of potent and selective quinolin-2-one-based therapeutic agents relies on rational design principles derived from detailed SAR studies. These principles guide the strategic modification of the scaffold to enhance interaction with the desired molecular target while minimizing off-target effects.

Advanced Research Applications and Potential of Quinolin 2 One Derivatives

Contribution to Lead Compound Discovery in Medicinal Chemistry

Quinolin-2-one and its derivatives are recognized as "privileged scaffolds" in drug discovery due to their broad range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netresearchgate.net The incorporation of a p-tolyl group can significantly influence the biological activity of the quinolin-2-one core.

Research has shown that derivatives of 1-(p-tolyl)-1H-quinolin-2-one are promising candidates for the development of new therapeutic agents. For instance, a series of novel 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides, which are structurally related to the core compound, have demonstrated potent antiproliferative activity against various human cancer cell lines, including liver, breast, and colon carcinoma. researchgate.netbilkent.edu.tr One particular derivative exhibited significant cytotoxic activity with IC50 values of 1.6 µM, 3.3 µM, and 1.1 µM against Huh7, MCF7, and HCT116 cells, respectively, and was found to induce apoptosis by causing cell cycle arrest. researchgate.net

Furthermore, studies on similar structures, such as 4-(aminomethyl)quinolin-2(1H)-one derivatives, have highlighted their potential as anticancer agents. derpharmachemica.com The strategic placement of substituents on the quinolin-2-one framework is crucial for enhancing biological efficacy. The p-tolyl group, in this context, can modulate the compound's lipophilicity and steric interactions with biological targets, thereby influencing its pharmacokinetic and pharmacodynamic properties. nih.gov The versatility of the quinolin-2-one scaffold allows for the synthesis of a wide array of derivatives, making it a valuable starting point for identifying new lead compounds in medicinal chemistry. uogqueensmcf.comnih.gov

Applications in Materials Science and Engineering

The unique photophysical properties of the quinolin-2-one system make its derivatives, including those with a p-tolyl substituent, valuable in the field of materials science. researchgate.netresearchgate.net

Exploration in Organic Light-Emitting Devices (OLEDs) and Optoelectronic Systems

Quinoline (B57606) derivatives are well-regarded for their potential in optoelectronic applications, such as Organic Light-Emitting Diodes (OLEDs), due to their luminescent properties and good charge transport capabilities. nih.govnih.gov The modification of the quinoline structure, for example by introducing specific substituents, allows for the tuning of their emission spectra and other physical properties. nih.gov

While direct research on this compound for OLEDs is not extensively documented in the provided results, related studies on quinoline and quinolin-2-one derivatives highlight their importance. For instance, pyrazoloquinoline derivatives have been investigated for their electroluminescent effects in OLEDs. nih.gov The introduction of a trifluoromethyl group to quinoline scaffolds has been shown to improve stability and electron transport in phosphorescent materials for OLEDs. beilstein-journals.org Similarly, the synthesis of novel D-A-D fluorescent dyes based on a 9-(p-tolyl)-hexahydro-1H-carbazole donor unit for solution-processed OLEDs demonstrates the utility of the p-tolyl group in designing emissive materials. mdpi.com These examples suggest that the this compound scaffold holds promise for the development of new materials for OLEDs and other optoelectronic systems.

Development in Dye Chemistry and Photophysical Property Studies

Quinolin-2-one derivatives are of significant interest in dye chemistry due to their inherent fluorescence. researchgate.net The photophysical properties of these compounds, such as their absorption and emission wavelengths, can be finely tuned by chemical modifications. researchgate.netunesp.br

Studies on quinolin-2-one-based donor-acceptor molecules have shown that N-alkylation, such as the introduction of a p-tolyl group, can retain the charge-transfer properties of the molecule, which is crucial for developing fluorescent dyes with large Stokes shifts. researchgate.net Research on D–A–π–A-type sensitizers incorporating a 9-(p-tolyl)-hexahydro-1H-methanocarbazole donor block has been conducted for dye-sensitized solar cells (DSSCs). rsc.org Although not directly this compound, this highlights the role of the p-tolyl group in the design of functional dyes. Furthermore, novel disperse dyes based on quinolin-2(1H)-one have been synthesized for dyeing polyester (B1180765) fabrics, demonstrating their practical application in the textile industry. emerald.com The synthesis of trifluoromethylated quinoline-phenol Schiff bases has also yielded compounds with good fluorescence quantum yields. beilstein-journals.org

Role in the Design of Functional Materials

The quinolin-2-one scaffold serves as a versatile platform for the design of various functional materials. researchgate.net The ability to form hydrogen bonds and participate in π-π stacking interactions makes these derivatives suitable for creating supramolecular assemblies and functional polymers. royalsocietypublishing.org The intrinsic photoactive properties of the conjugated 2-quinolone system are also being explored for use in luminescent materials and sensors. researchgate.net

Theoretical Studies on Surface Interactions (e.g., Corrosion Inhibition)

Theoretical studies, particularly those employing Density Functional Theory (DFT), have become instrumental in understanding the mechanisms of action of various chemical compounds at a molecular level. For quinoline derivatives, these studies are often used to predict their effectiveness as corrosion inhibitors.

The corrosion inhibition properties of organic molecules are typically attributed to their ability to adsorb onto a metal surface, forming a protective film. tandfonline.com This adsorption is influenced by the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (E

Theoretical calculations on various quinoline derivatives have shown a strong correlation between these quantum chemical parameters and their experimentally observed inhibition efficiencies. bioline.org.brbohrium.com For instance, molecules with higher E

While specific theoretical studies on this compound as a corrosion inhibitor were not found, research on structurally similar compounds provides valuable insights. For example, studies on imidazole (B134444) derivatives, such as 1,4,5-triphenyl-2-(p-tolyl)-1H-imidazole, have combined experimental and theoretical approaches to evaluate their corrosion inhibition properties. nih.gov These studies confirm that the presence of heteroatoms (like nitrogen in the quinoline ring) and π-electrons in aromatic systems are crucial for effective adsorption and corrosion inhibition. biointerfaceresearch.comtandfonline.com The p-tolyl group, with its electron-donating nature, would be expected to influence the electronic properties of the quinolin-2-one ring and, consequently, its interaction with metal surfaces.

| Compound Name | Application Area |

| This compound | Core structure for derivatives in medicinal chemistry, materials science, and corrosion inhibition studies. |

| 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides | Anticancer lead compounds. researchgate.netbilkent.edu.tr |

| 4-(aminomethyl)quinolin-2(1H)-one derivatives | Potential anticancer agents. derpharmachemica.com |

| Pyrazoloquinoline derivatives | Electroluminescent materials for OLEDs. nih.gov |

| D–A–π–A-type sensitizers with 9-(p-tolyl)-hexahydro-1H-methanocarbazole | Dyes for dye-sensitized solar cells (DSSCs). rsc.org |

| 1,4,5-triphenyl-2-(p-tolyl)-1H-imidazole | Corrosion inhibitor for mild steel. nih.gov |

Future Perspectives and Emerging Research Directions

Innovation in Green and Sustainable Synthetic Methodologies for Quinolin-2-ones

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern organic chemistry. For quinolin-2-ones, this translates to a shift away from harsh reaction conditions and hazardous reagents towards more sustainable alternatives.

Recent advancements have highlighted the potential of photocatalytic and electrochemical methods for the synthesis of quinolin-2-one derivatives. rsc.orgrsc.org These approaches often proceed under mild, oxidant-free conditions, offering a greener alternative to traditional synthetic routes that may rely on high pressures or temperatures. rsc.org The use of visible light as a renewable energy source is particularly attractive, enabling highly atom-economical reactions with low catalyst loading and high yields. rsc.org

Furthermore, the use of water as a solvent in organic synthesis has gained significant traction due to its non-toxic and non-flammable nature. acs.orgtandfonline.com Aqueous methodologies for the synthesis of quinolin-2-ones have been developed that are fast, base-free, and can be performed at ambient temperatures, often resulting in the direct crystallization of the product from the reaction medium. acs.org This simplifies work-up procedures and minimizes the use of organic solvents. acs.org The exploration of green catalysts, such as p-toluenesulfonic acid and ceric ammonium (B1175870) nitrate, in aqueous or eco-friendly solvent systems like ethanol-water mixtures, further underscores the commitment to sustainable synthesis. tandfonline.comresearchgate.net

| Green Synthesis Approach | Key Features |

| Photocatalysis | Utilizes visible light, mild conditions, high atom economy. rsc.orgrsc.org |

| Electrochemistry | Employs electricity for carbonylative cyclization. rsc.org |

| Aqueous Synthesis | Uses water as a solvent, ambient temperature, base-free. acs.org |

| Green Catalysts | Employs catalysts like p-TSA in eco-friendly solvents. tandfonline.comresearchgate.net |

Integration of Advanced Computational Chemistry with Experimental Validation

The synergy between computational chemistry and experimental work is becoming increasingly crucial in the design and discovery of new molecules. For 1-(p-tolyl)-1H-quinolin-2-one and its analogs, computational tools are being employed to predict molecular properties, understand reaction mechanisms, and guide synthetic efforts.

Density Functional Theory (DFT) calculations are utilized to investigate the electronic structure, reactivity, and spectroscopic properties of quinoline (B57606) derivatives. arabjchem.org These computational studies can provide insights into molecular geometry, charge distribution, and frontier molecular orbitals, which are essential for understanding the molecule's behavior and potential interactions. arabjchem.org Molecular docking studies are another powerful computational tool, used to predict the binding modes of quinolin-2-one derivatives with biological targets, such as enzymes or receptors. mdpi.comnih.gov This information is invaluable for the rational design of new therapeutic agents. mdpi.com For instance, docking studies have been used to investigate the binding of quinolin-2-one derivatives to HIV-1 reverse transcriptase and DNA gyrase. mdpi.comresearchgate.net

The validation of these computational predictions through experimental work is a critical step in the research process. The synthesis and biological evaluation of computationally designed compounds allow for the refinement of theoretical models and the confirmation of predicted activities. nih.govacs.org This iterative cycle of prediction and validation accelerates the discovery of new quinolin-2-one derivatives with desired properties.

Unraveling Novel Mechanistic Pathways of Interaction

A deeper understanding of how this compound and related compounds interact with biological systems is essential for the development of targeted therapies. Research is ongoing to elucidate the precise molecular mechanisms of action that underpin their observed biological activities.

Quinolin-2-one derivatives have been shown to exhibit a wide range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. ontosight.aiontosight.ai The specific mechanism of action can vary significantly depending on the substitution pattern of the quinolin-2-one core. nih.gov For example, some furoquinolin-2-one derivatives have been shown to interact with DNA, forming monoadducts and DNA-protein cross-links. nih.gov The nature of these interactions can be modulated by altering the substituents on the quinolin-2-one scaffold, leading to compounds with different genotoxic profiles. nih.gov

Future research will likely focus on identifying specific cellular targets and signaling pathways that are modulated by quinolin-2-one derivatives. This may involve techniques such as proteomics and transcriptomics to identify changes in protein and gene expression in response to compound treatment. Elucidating these pathways will not only provide a more complete picture of their biological activity but also enable the design of more selective and potent therapeutic agents. ontosight.ai

Expansion of Quinolin-2-one Derivatives into Unexplored Scientific Disciplines

While the medicinal applications of quinolin-2-ones are well-documented, emerging research is beginning to explore their potential in other scientific fields. The unique photophysical and chemical properties of the quinolin-2-one scaffold make it an attractive candidate for applications in materials science and agrochemistry.

In materials science, quinolin-2-one derivatives are being investigated for their use as fluorescent probes and organic light-emitting diode (OLED) materials. Their inherent fluorescence and the ability to tune their emission properties through chemical modification make them promising candidates for these applications. Additionally, certain azo disperse dyes based on the quinolin-2(1H)-one structure have been synthesized and shown to have excellent photochemical properties and stability, making them suitable for dyeing polyester (B1180765) fabrics. emerald.com

In the field of agrochemicals, quinoline derivatives are being explored as potential insecticides and herbicides. acs.org For example, certain 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline derivatives have been evaluated for their insecticidal activity against the fall armyworm. acs.org The development of new quinolin-2-one-based agrochemicals could provide novel solutions for crop protection.

The continued exploration of the fundamental chemistry and properties of this compound and its analogs will undoubtedly lead to the discovery of new and unexpected applications in a variety of scientific disciplines.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(p-tolyl)-1H-quinolin-2-one, and what methodological considerations are critical for reproducibility?

- Answer: The compound can be synthesized via a microwave-assisted, one-pot three-component reaction using indium(III) chloride (InCl₃) as a catalyst. Key parameters include microwave irradiation time (optimized at 5–10 minutes), solvent selection (e.g., ethanol or acetonitrile), and stoichiometric ratios of reactants (e.g., aldehydes, amines, and ketones). Post-reaction purification typically involves column chromatography or recrystallization. Ensure anhydrous conditions to prevent side reactions .

- Alternative route: Alkylation of quinolin-2-one derivatives using α-bromoacetophenone in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C yields N-alkylated products. Monitor reaction progress via TLC (silica gel F254 plates, UV detection) .

Q. How can researchers confirm the structural identity of this compound and its derivatives?

- Answer: Combine spectroscopic techniques:

- ¹H/¹³C NMR: Key signals include the quinolin-2-one carbonyl (δ ~160–165 ppm in ¹³C NMR) and aromatic protons (δ ~6.5–8.5 ppm in ¹H NMR). Substituents like the p-tolyl group show distinct methyl resonance (δ ~2.4 ppm) .

- IR Spectroscopy: Confirm the lactam C=O stretch at ~1660–1680 cm⁻¹ .

- Mass Spectrometry: Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Answer: The compound is classified as acutely toxic (Category 4 for oral/dermal/inhalation exposure). Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid dust formation; store in sealed containers at room temperature. In case of exposure, seek medical attention and provide the safety data sheet (SDS) .

Advanced Research Questions

Q. How can reaction yields be optimized for the synthesis of this compound derivatives, particularly when encountering low efficiency or byproducts?

- Answer:

- Catalyst Screening: Test Lewis acids (e.g., InCl₃, ZnCl₂) or Brønsted acids (e.g., p-TSA) to enhance electrophilic substitution. Evidence shows InCl₃ improves yields to >80% under microwave conditions .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) favor alkylation, while ethanol/acetonitrile balance solubility and reaction rate .

- Byproduct Mitigation: Use scavengers (e.g., molecular sieves) to remove water in moisture-sensitive reactions. Characterize byproducts via LC-MS to adjust stoichiometry .

Q. What strategies are effective for analyzing contradictory data in the biological activity of this compound derivatives?

- Answer:

- Dose-Response Curves: Replicate assays (e.g., antimicrobial MIC tests) across multiple cell lines or bacterial strains to distinguish compound-specific vs. system-specific effects .

- Structural-Activity Relationships (SAR): Compare substituent effects (e.g., hydroxy vs. methoxy groups at C-4) to identify pharmacophores. Derivatives with electron-withdrawing groups often show enhanced activity .

- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like MAO enzymes or bacterial gyrase .

Q. How can researchers resolve challenges in crystallizing this compound for X-ray diffraction studies?

- Answer:

- Solvent Selection: Use mixed solvents (e.g., ethanol/water) for slow evaporation. Avoid high-viscosity solvents like DMSO.

- Temperature Gradients: Gradual cooling from 50°C to 4°C promotes crystal growth.

- Software Tools: Refine diffraction data with SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces). Validate hydrogen bonding and π-π stacking interactions .

Q. What methodologies are recommended for synthesizing and characterizing bioactive 4-hydroxyquinolin-2(1H)-one derivatives?

- Answer:

- Synthesis: Condense 4-hydroxyquinolin-2-one with substituted amines using EDCI/HOBt coupling in THF. Purify via flash chromatography (hexane/EtOAc gradient) .

- Characterization:

- ¹H NMR: Hydroxy protons appear as broad singlets (δ ~10–12 ppm) in DMSO-d₆ .

- Antimicrobial Assays: Use agar diffusion (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .

Methodological Notes

- Data Reproducibility: Document reaction parameters (e.g., microwave power, solvent purity) and spectrometer settings (e.g., NMR acquisition time) .

- Troubleshooting: Low yields in alkylation may stem from incomplete deprotonation; increase base equivalents or reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.